molecular formula C8H14O2 B3055641 3-ethyl-3-methylcyclobutane-1-carboxylic acid CAS No. 66016-23-7

3-ethyl-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B3055641
CAS No.: 66016-23-7
M. Wt: 142.2 g/mol
InChI Key: PBLPMCDIRWMEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3-methylcyclobutane-1-carboxylic acid (CAS 66016-23-7) is a high-purity chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . It is characterized by a strained, four-membered cyclobutane ring, which is substituted with both an ethyl and a methyl group at the 3-position, and a carboxylic acid functional group at the 1-position, providing a versatile handle for further synthetic transformations . This structure makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry research. The compound's primary research value lies in its application as a key precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and novel materials. The strained cyclobutane ring can impart unique steric and electronic properties to target molecules. Furthermore, the carboxylic acid group is readily functionalized, allowing researchers to create a diverse library of derivatives, such as amides, esters, and ketones, for structure-activity relationship (SAR) studies or material science applications . The related field of cyclobutane carboxylic acid derivatives is actively explored for potential biological activities, including antimicrobial and anti-inflammatory properties, highlighting the relevance of this chemical scaffold in drug discovery efforts . As a specialized building block, it is commonly used in various reaction types, including condensations, ring-opening reactions, and as a rigid spacer in molecular design. The product is intended for research and development purposes exclusively. It is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . For precise identification, its SMILES code is documented as O=C(C1CC(C)(CC)C1)O . Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-3-methylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-8(2)4-6(5-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLPMCDIRWMEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216229
Record name Cyclobutanecarboxylic acid, 3-ethyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66016-23-7
Record name Cyclobutanecarboxylic acid, 3-ethyl-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarboxylic acid, 3-ethyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethyl-3-methylcyclobutanone with a suitable carboxylating agent . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-3-methylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and molecular features of 3-ethyl-3-methylcyclobutane-1-carboxylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Physical State (If Available) Notes/Source
This compound C₈H₁₄O₂ 142.20 3-ethyl, 3-methyl, -COOH -
3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid C₈H₁₄O₄ 174.20 1-methyl, 3,3-dimethoxy, -COOH -
3-Isopropylcyclobutanecarboxylic acid C₇H₁₂O₂ 140.17 (calculated) 3-isopropyl, -COOH -
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 1-benzyl, -COOH White solid
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid C₁₂H₁₃ClO₂ 224.69 1-(3-chlorophenyl), 3-methyl, -COOH -
3-Amino-1-phenylcyclobutane-1-carboxylic acid C₁₁H₁₃NO₂ 191.23 1-phenyl, 3-amino, -COOH -

Key Observations:

Substituent Effects on Molecular Weight and Polarity: Bulky substituents like benzyl (C₁₂H₁₄O₂) or chlorophenyl (C₁₂H₁₃ClO₂) significantly increase molecular weight compared to alkyl-substituted analogs . Polar groups (e.g., dimethoxy in C₈H₁₄O₄) enhance hydrophilicity, whereas nonpolar alkyl chains (ethyl, methyl, isopropyl) reduce solubility in aqueous media .

Physical State and Applications: 1-Benzylcyclobutane-1-carboxylic acid is documented as a "white solid," suggesting higher crystallinity compared to liquid or oily analogs . It is explicitly noted for use in "Research and Development" contexts . Derivatives with pharmaceutical relevance (e.g., amino- or phenyl-substituted compounds) are highlighted as intermediates in drug discovery pipelines .

Biological Activity

3-Ethyl-3-methylcyclobutane-1-carboxylic acid (CAS No: 66016-23-7) is a cyclic carboxylic acid that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C8_8H14_{14}O2_2
  • Molecular Weight : 142.20 g/mol
  • Structure : The compound features a cyclobutane ring with ethyl and methyl substituents at the 3-position and a carboxylic acid functional group at the 1-position.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily due to its structural characteristics. The following table summarizes its known biological effects:

Biological Activity Description
AntimicrobialExhibits activity against certain bacterial strains.
Anti-inflammatoryPotential to reduce inflammation through enzyme inhibition.
AntioxidantScavenges free radicals, contributing to cellular protection.
NeuroprotectiveMay protect neurons from oxidative stress and apoptosis.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Antioxidant Activity : Its structure allows it to scavenge reactive oxygen species (ROS), which are implicated in various diseases.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis, particularly in neuronal cells.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of the compound against various bacterial strains, demonstrating significant inhibition zones compared to control groups.
    • Results indicated that the compound was particularly effective against Gram-positive bacteria.
  • Anti-inflammatory Effects :
    • Research highlighted the compound's ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
    • In vivo studies showed reduced swelling in animal models when treated with this compound after inflammatory stimuli.
  • Neuroprotective Properties :
    • A study focused on the neuroprotective effects of the compound in models of oxidative stress.
    • Results indicated that treatment with this compound led to decreased neuronal cell death and improved survival rates.

Q & A

Q. What safety precautions are essential when working with this compound?

  • Methodology : Use PPE (gloves, goggles, respirators) as specified for structurally similar compounds . Store in airtight containers under nitrogen to prevent hydrolysis. Reference SDS guidelines for cyclobutane derivatives, including emergency procedures for inhalation or skin contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethyl-3-methylcyclobutane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-ethyl-3-methylcyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.